2,4-Dimethyl 3-{2-[4-(pyridin-2-yl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate
Overview
Description
2,4-Dimethyl 3-{2-[4-(pyridin-2-yl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate is a useful research compound. Its molecular formula is C18H24N4O5S and its molecular weight is 408.5 g/mol. The purity is usually 95%.
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Biological Activity
2,4-Dimethyl 3-{2-[4-(pyridin-2-yl)piperazin-1-yl]acetyl}-1,3-thiazolidine-2,4-dicarboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including enzymes and receptors involved in metabolic pathways. Notably, thiazolidine derivatives have been shown to influence peroxisome proliferator-activated receptors (PPARs), which are critical in regulating glucose and lipid metabolism.
Key Mechanisms:
- PPAR Activation: Thiazolidine derivatives often act as agonists for PPARs, particularly PPARγ, which plays a crucial role in insulin sensitivity and glucose homeostasis .
- Antioxidant Properties: The compound exhibits antioxidant activity, potentially reducing oxidative stress in cellular environments .
- Antimicrobial Activity: Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains .
Table 1: Summary of Biological Activities
Activity Type | Observed Effect | Reference |
---|---|---|
Antidiabetic | PPARγ agonism leading to improved insulin sensitivity | |
Antioxidant | Reduction of oxidative stress | |
Antimicrobial | Inhibition of bacterial growth |
Case Studies and Research Findings
-
Antidiabetic Effects:
A study conducted on the thiazolidine derivatives demonstrated their ability to activate PPARγ, leading to enhanced insulin sensitivity in diabetic animal models. The administration of the compound resulted in a significant reduction in blood glucose levels compared to controls . -
Antimicrobial Activity:
In vitro assays revealed that the compound exhibited inhibitory effects on Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values indicated potent antimicrobial activity, suggesting potential for development as an antibiotic agent . -
Oxidative Stress Reduction:
Research highlighted the antioxidant capacity of the compound through various assays measuring free radical scavenging activity. The results suggested that it could mitigate oxidative damage in cellular models, providing a protective effect against conditions associated with oxidative stress .
Properties
IUPAC Name |
dimethyl 3-[2-(4-pyridin-2-ylpiperazin-1-yl)acetyl]-1,3-thiazolidine-2,4-dicarboxylate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O5S/c1-26-17(24)13-12-28-16(18(25)27-2)22(13)15(23)11-20-7-9-21(10-8-20)14-5-3-4-6-19-14/h3-6,13,16H,7-12H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SXNDYWMCGNPRPI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1CSC(N1C(=O)CN2CCN(CC2)C3=CC=CC=N3)C(=O)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801126255 | |
Record name | 2,4-Dimethyl 3-[2-[4-(2-pyridinyl)-1-piperazinyl]acetyl]-2,4-thiazolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
408.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
318951-84-7 | |
Record name | 2,4-Dimethyl 3-[2-[4-(2-pyridinyl)-1-piperazinyl]acetyl]-2,4-thiazolidinedicarboxylate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=318951-84-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,4-Dimethyl 3-[2-[4-(2-pyridinyl)-1-piperazinyl]acetyl]-2,4-thiazolidinedicarboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801126255 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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